![molecular formula C34H68N2O4Pt B1139502 Miriplatin CAS No. 141977-79-9](/img/structure/B1139502.png)
Miriplatin
Descripción general
Descripción
Synthesis Analysis
The synthesis of miriplatin involves the preparation from (1R,2R)-1,2-cyclohexanediamine-N,N') platinum(II) diiodide, silver nitrate, myristic acid, and sodium hydroxide. This process yields a compound with about 73% yield, characterized by elemental analysis, ESI-MS, FT-IR, 1H-NMR, and thermal analysis. The practical synthesis procedure developed offers easier operation and higher yield, making it suitable for further studies of miriplatin (Bei Yu-xiang, 2011).
Molecular Structure Analysis
Miriplatin's structure includes myristates as leaving groups and diaminocyclohexane as a carrier ligand. Its molecular structure facilitates its lipophilic nature, allowing for suspension in oily lymphographic agents for administration. The detailed structure elucidation through spectroscopic and mass spectrometric methods provides insights into its complex formation and interaction with biological molecules (M. Hanada et al., 2009).
Chemical Reactions and Properties
The interaction of miriplatin with human serum albumin (HSA) has been studied, revealing insights into its chemical behavior in the human body. Miriplatin destabilizes the native structure of HSA, changing the tertiary structure and making the microenvironment of Trp residue more hydrophobic. Molecular modeling studies indicated that miriplatin binds to domain II of HSA by hydrophobic force, hydrogen bonds, and electrostatic force interactions, retaining most of HSA's esterase activity even after binding (Hongmei Zhang et al., 2016).
Physical Properties Analysis
The pharmacokinetics of miriplatin have been assessed in experimental dog models, showing selective delivery to the liver with gradual release into systemic circulation and excretion into urine. This selective accumulation and the pharmacokinetic profile are crucial for its application in intra-hepatic arterial injections for treating hepatocellular carcinomas, without significant alteration by hepatic impairment (Atsushi Kitamura et al., 2011).
Chemical Properties Analysis
Miriplatin's chemical properties, particularly its affinity for lipiodol, make it a suitable candidate for use in transarterial chemoembolization. Its ability to form complexes with DNA and induce cytotoxic effects is significant for its antitumor activities. The chemical interactions and stability of miriplatin, especially in pharmaceutical formulations like miriplatin-loaded liposomes, highlight its potential for clinical application beyond hepatocellular carcinoma (Shan-shan Liu et al., 2016).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Hepatic/Renal Impairment Effects : Miriplatin is used for treating hepatocellular carcinomas via intra-hepatic arterial injection. Studies have shown that its disposition is not affected by hepatic impairment, suggesting that hepatic impairment does not influence its intra-hepatic distribution and systemic pharmacokinetics. In cases of renal impairment, plasma concentrations of platinum may increase due to reduced renal clearance (Kitamura et al., 2011).
Antitumor Activities in Vivo : Miriplatin, when suspended in an oily lymphographic agent and administered into the hepatic artery, has shown to inhibit the growth of human hepatoma cells orthotopically implanted in nude rats. This indicates its potential effectiveness in transarterial chemoembolization for hepatocellular carcinoma (Hanada et al., 2009).
Therapeutic Efficacy for Small HCCs : Miriplatin infusion therapy has shown moderate effects on small hepatocellular carcinomas. It was found to be safe with no irreversible changes in hepatic function or severe hematological toxicity (Yukisawa et al., 2012).
Clinical Studies and Safety Evaluation : Miriplatin has been researched for its pharmacology, pharmacokinetics, and clinical research. It is noted for its beneficial curative effect and safety in the treatment of hepatocellular carcinoma (Ma Jun-jie, 2012).
Resistance Mechanisms in Cancer Cells : Research on miriplatin-resistant rat hepatoma cells has highlighted an increased expression of Bcl-2, leading to reduced apoptosis induced by miriplatin. This suggests that resistance to miriplatin might be associated with alterations in apoptosis pathways (Hanada et al., 2010).
Use in Patients with Chronic Renal Failure : Miriplatin has been studied in hepatocellular carcinoma patients with chronic renal failure. The studies indicate that it can be safely used without serious adverse events or significant changes in serum creatinine levels (Imai et al., 2013).
Selective Platinum Accumulation in HCC : Miriplatin has been shown to selectively accumulate and form platinum–DNA adducts in human hepatocellular carcinoma tumors, which is crucial for its chemotherapeutic effect (Yasui et al., 2013).
Combination Therapies : Miriplatin has been evaluated in combination with other treatment modalities, like radiofrequency ablation, and has shown promising results in treating hepatocellular carcinoma (Imai et al., 2012).
Safety And Hazards
Direcciones Futuras
There is ongoing research into the use of Miriplatin in combination with other treatments such as radiation . This combination has shown synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest . This combination may possibly be effective in treating locally advanced HCC .
Propiedades
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miripla | |
CAS RN |
141977-79-9 | |
Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MIRIPLATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.